molecular formula C42H34O9 B12392064 (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol

(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol

Cat. No.: B12392064
M. Wt: 682.7 g/mol
InChI Key: QGCPHMOVNBDPHC-HNSVQQTJSA-N
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Description

The compound (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[87204,1807,19011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol is a complex organic molecule with a unique pentacyclic structure It contains multiple hydroxyl groups and aromatic rings, making it a highly functionalized compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:

    Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the core structure.

    Functionalization of the Aromatic Rings: Introduction of hydroxyl groups at specific positions on the aromatic rings can be done through electrophilic aromatic substitution reactions.

    Oxidation and Reduction Steps: These steps are necessary to introduce the required hydroxyl groups and to achieve the correct oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles such as amines or thiols (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions used but can include various hydroxylated, oxidized, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in certain organic reactions.

Biology and Medicine

    Drug Development: The compound’s multiple hydroxyl groups and aromatic rings make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving hydroxylated aromatic compounds.

Industry

    Materials Science: The compound’s unique structure and functional groups make it a potential candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions. The pathways involved would depend on the specific biological process being targeted.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol: This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings.

    Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups or substitution patterns.

Uniqueness

The uniqueness of this compound lies in its specific combination of a pentacyclic core with multiple hydroxylated aromatic rings. This structure provides a high degree of functionality and potential for diverse applications in various fields.

Properties

Molecular Formula

C42H34O9

Molecular Weight

682.7 g/mol

IUPAC Name

(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol

InChI

InChI=1S/C42H34O9/c43-22-7-1-19(2-8-22)33-35-28(15-26(47)17-30(35)49)37-39-32(51-42(37)21-5-11-24(45)12-6-21)18-31(50)38-36(27-14-13-25(46)16-29(27)48)34(40(33)41(38)39)20-3-9-23(44)10-4-20/h1-18,28,33-37,40,42-50H/t28?,33-,34+,35?,36+,37-,40+,42-/m1/s1

InChI Key

QGCPHMOVNBDPHC-HNSVQQTJSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H]3[C@@H](C4C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=C(C=C(C=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C=C(C=C3O)O)C4C(OC5=C4C6=C(C(C(C26)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C(=C5)O)C9=CC=C(C=C9)O)O

Origin of Product

United States

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